molecular formula C14H18O2Si B8423928 Methyl 4-methyl-3-[(trimethylsilyl)ethynyl]benzoate

Methyl 4-methyl-3-[(trimethylsilyl)ethynyl]benzoate

Cat. No. B8423928
M. Wt: 246.38 g/mol
InChI Key: QXMYBKYVOMIHGI-UHFFFAOYSA-N
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Patent
US09024021B2

Procedure details

To the solution of methyl 4-methyl-3-[(trimethylsilyl)ethynyl]benzoate (2.3 g) in THF (40 ml) was added tetrabutylammonium fluoride (1.0M in THF, 3.2 ml, 11 mmol) at ambient temperature and stirred for 15 minutes, concentrated and the residue purified by flash chromatography on silica gel (elution with 2% ethyl acetate in n-hexane) to provide methyl 3-ethynyl-4-methylbenzoate.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[C:12]#[C:13][Si](C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:12]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:2]=1[CH3:1])[C:6]([O:8][CH3:9])=[O:7])#[CH:13] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)OC)C=C1)C#C[Si](C)(C)C
Name
Quantity
3.2 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel (elution with 2% ethyl acetate in n-hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#C)C=1C=C(C(=O)OC)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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